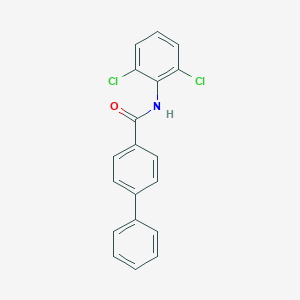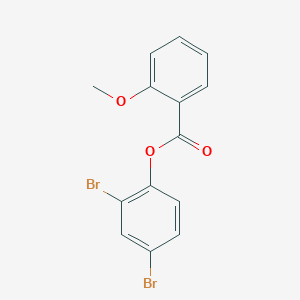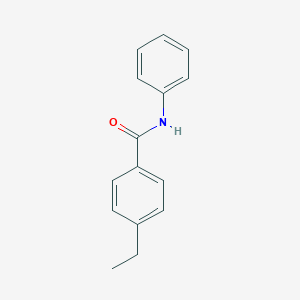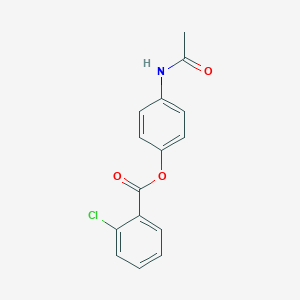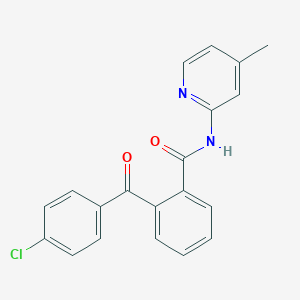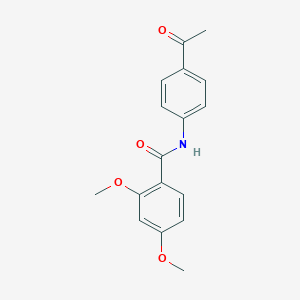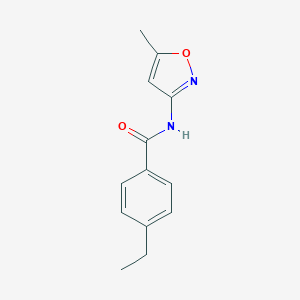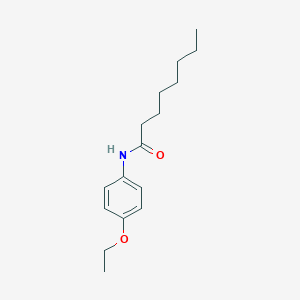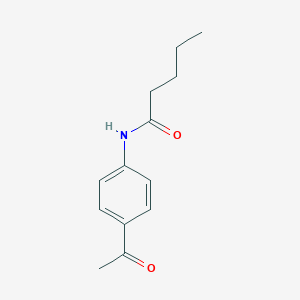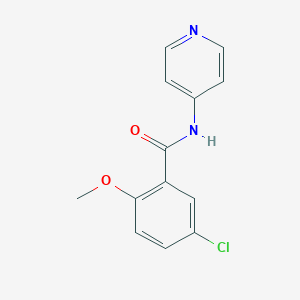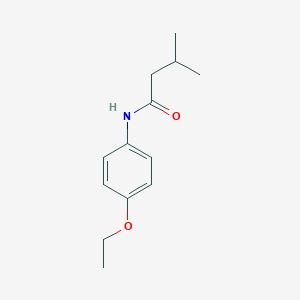
4-chloro-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-phenoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Phthalylsulfathiazole and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. In
作用機序
The mechanism of action of 4-chloro-N-(2-phenoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins in the target organism or cell. This inhibition can lead to the disruption of essential cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(2-phenoxyphenyl)benzamide can have significant biochemical and physiological effects on the target organism or cell. These effects can include the inhibition of cell growth and division, the disruption of DNA synthesis and repair, and the induction of apoptosis. However, the exact effects of this compound can vary depending on the target organism or cell type.
実験室実験の利点と制限
4-chloro-N-(2-phenoxyphenyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it ideal for use in various experiments. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-chloro-N-(2-phenoxyphenyl)benzamide. One of the main directions is the further investigation of its potential as an anticancer agent, antifungal agent, and antibacterial agent. Another direction is the investigation of its potential as a pesticide and herbicide. Furthermore, there is a need for further studies on the mechanism of action of this compound and its potential side effects on non-target organisms.
合成法
The synthesis of 4-chloro-N-(2-phenoxyphenyl)benzamide involves the reaction between phthalic anhydride and 2-aminothiophenol in the presence of sulfuric acid. The obtained product is then further reacted with 2-bromoanisole in the presence of potassium carbonate to yield the final product. This synthesis method has been extensively studied and optimized for better yields and purity.
科学的研究の応用
4-chloro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been studied for its potential as a polymer modifier.
特性
分子式 |
C19H14ClNO2 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
4-chloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) |
InChIキー |
FJTSXFOOZZVHSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



